

# Physical and chemical properties of 4-methylcaproic acid

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## Compound of Interest

Compound Name: 4-Methylhexanoic acid

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An In-depth Technical Guide to 4-Methylcaproic Acid

## Introduction

4-Methylcaproic acid, also known as **4-methylhexanoic acid**, is a branched-chain medium-chain fatty acid.[1][2] Its chemical formula is  $C_7H_{14}O_2$ , and it has a molecular weight of approximately 130.18 g/mol.[2][3] The presence of a methyl group on the fourth carbon distinguishes it from its linear counterpart, hexanoic acid, influencing its physical properties and biological activity.[2] This document provides a comprehensive overview of the physical and chemical properties of 4-methylcaproic acid, along with detailed experimental protocols for its analysis, tailored for researchers, scientists, and professionals in drug development.

## Physical and Chemical Properties

The fundamental physical and chemical characteristics of 4-methylcaproic acid are summarized below. These properties are crucial for its handling, storage, and application in various scientific contexts.

## Data Summary

Property	Value	Source(s)
IUPAC Name	4-Methylhexanoic acid	[3]
Synonyms	4-Methylcaproic acid, 4-Ethylpentanoic acid, (±)-4-Methylhexanoic acid	[3][4]
CAS Number	1561-11-1	[3][5]
Molecular Formula	C7H14O2	[3][5]
Molecular Weight	130.18 g/mol	[1][3]
Appearance	Colorless to pale yellow clear liquid	[6]
Melting Point	-80 °C	[7]
Boiling Point	109-112 °C at 10 mmHg; 216-218 °C at 760 mmHg	[6][7]
Density	0.921 - 0.9215 g/mL at 20-25 °C	[7][8]
Refractive Index	1.418 - 1.424 at 20 °C	[6][7]
Flash Point	43.33 °C (110 °F) - closed cup; 102.78 °C (217 °F) - TCC	[6]
Water Solubility	Slightly soluble (1776 mg/L at 25 °C, est.)	[1][6]
Solubility in Organics	Soluble in alcohol, chloroform, and methanol	[6][7]
pKa (Predicted)	~5.15	[1]
logP (Predicted)	1.897 - 2.31	[1][9]

## Experimental Protocols

This section details the methodologies for determining key chemical properties of 4-methylcaproic acid, specifically its acid dissociation constant (pKa) and its analysis by gas

chromatography.

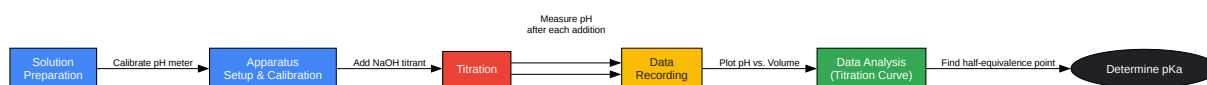
## Determination of pKa by Potentiometric Titration

The pKa, or acid dissociation constant, is a measure of the strength of an acid in solution. Potentiometric titration is a standard and accurate method for its determination.<sup>[10][11]</sup> The Henderson-Hasselbalch equation ( $\text{pH} = \text{pKa} + \log\left(\frac{[\text{A}^-]}{[\text{HA}]}\right)$ ) is fundamental to this process, where at the half-equivalence point, the pH of the solution is equal to the pKa of the acid.<sup>[10]</sup>

Methodology:

- Preparation of Solutions:
  - Prepare a standardized solution of a strong base, typically 0.1 M Sodium Hydroxide (NaOH).
  - Accurately weigh a sample of 4-methylcaproic acid (approx. 0.1-0.2 g) and dissolve it in approximately 100 mL of deionized water.<sup>[10]</sup> Gentle warming may be necessary to aid dissolution; ensure the solution returns to room temperature before titration.<sup>[10]</sup>
  - To maintain constant ionic strength, 0.15 M potassium chloride (KCl) solution can be used as the solvent.<sup>[11]</sup>
- Apparatus Setup:
  - Calibrate a pH meter using standard buffers of pH 4, 7, and 10.<sup>[11]</sup>
  - Place the beaker containing the acid solution on a magnetic stirrer and immerse the calibrated pH electrode.
  - Fill a burette with the standardized 0.1 M NaOH solution.
- Titration Procedure:
  - Record the initial pH of the 4-methylcaproic acid solution.
  - Begin adding the NaOH solution in small, precise increments (e.g., 0.1-0.5 mL).

- After each addition, allow the solution to stabilize and record the pH and the total volume of titrant added.[11]
- Continue this process, reducing the increment size as the pH begins to change more rapidly, especially near the equivalence point.
- Proceed with additions well past the equivalence point until the pH curve flattens again.
- Data Analysis:
  - Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.
  - Determine the equivalence point, which is the midpoint of the steepest portion of the curve. This can be found more accurately by plotting the first derivative ( $\Delta\text{pH}/\Delta V$ ) against the volume.
  - The half-equivalence point is the volume of NaOH that is exactly half of the volume at the equivalence point.
  - The pKa of 4-methylcaproic acid is the pH value of the solution at the half-equivalence point.[10]



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Workflow for pKa Determination by Potentiometric Titration.

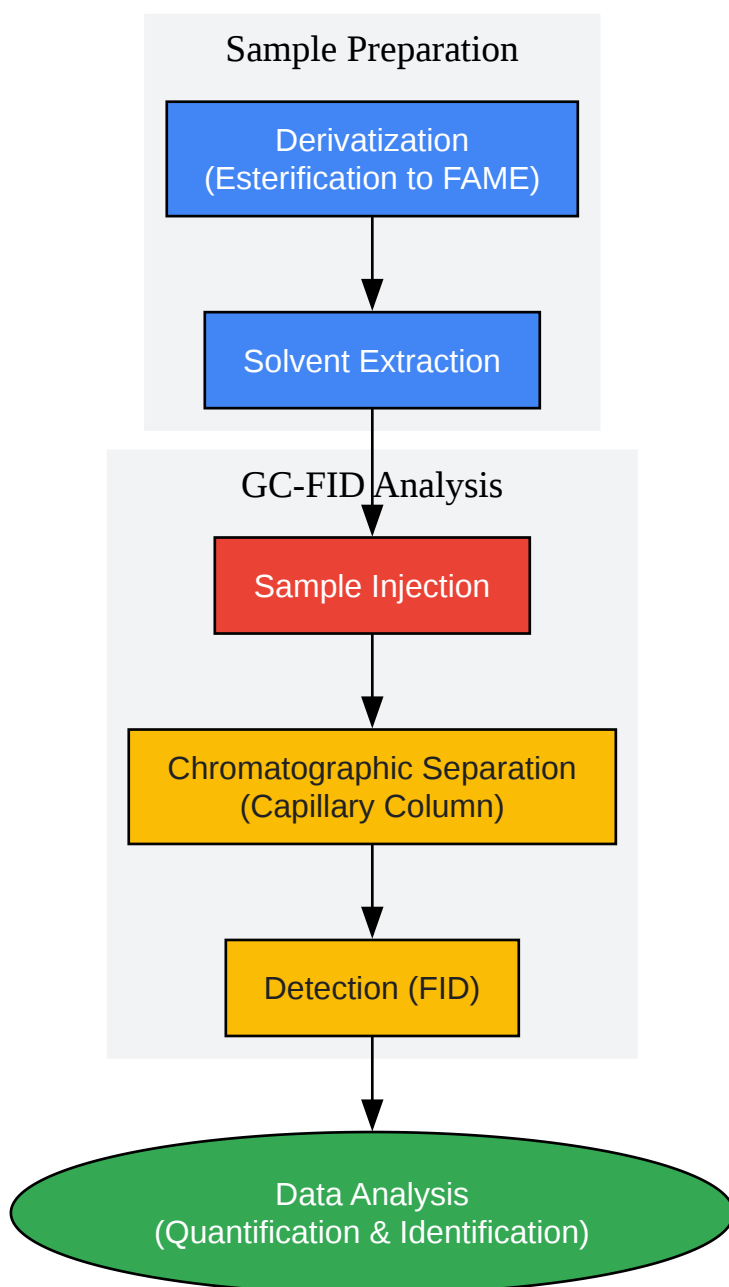
## Analysis by Gas Chromatography (GC)

Gas chromatography is a powerful technique for separating and analyzing volatile compounds. [12] For carboxylic acids like 4-methylcaproic acid, analysis is typically performed after converting them to more volatile fatty acid methyl esters (FAMES).[13][14]

#### Methodology:

- Derivatization to FAMES:
  - Acid-Catalyzed Esterification: Place a known quantity of the 4-methylcaproic acid sample into a screw-cap glass tube.
  - Add 2 mL of 6% sulfuric acid (H<sub>2</sub>SO<sub>4</sub>) in methanol.[\[15\]](#)
  - Incubate the mixture in an oven or water bath at 100-125 °C for 2 hours to form 4-methylhexanoate.[\[15\]](#)
  - Cool the sample to room temperature.
- Extraction:
  - Add 1 mL of an organic solvent such as hexane or petroleum ether to the cooled tube and vortex for 30 seconds.[\[14\]](#)[\[15\]](#)
  - Centrifuge the tube (e.g., at 4000 rpm for 5 minutes) to achieve phase separation.[\[15\]](#)
  - Carefully transfer the upper organic layer, containing the FAMES, to a clean vial for analysis.[\[15\]](#)
  - For quantitative analysis, a known amount of an internal standard (e.g., C13:0 or C19:0 FAME) should be added before the extraction process.[\[13\]](#)
- GC-FID Analysis:
  - Instrument Conditions: Use a gas chromatograph equipped with a Flame Ionization Detector (FID).
  - Column: A polar capillary column, such as one with a polyethylene glycol stationary phase (e.g., HP-88), is suitable for FAME separation.[\[14\]](#)[\[16\]](#)
  - Carrier Gas: Helium is typically used as the carrier gas with a constant flow rate (e.g., 1-2 mL/min).[\[14\]](#)[\[15\]](#)

- Temperatures:
  - Injector Temperature: 250-260 °C[12][14]
  - Detector Temperature: 250-280 °C[12][14]
  - Oven Program: Start at an initial temperature (e.g., 180 °C) and ramp up to a final temperature as needed to ensure proper separation of all components.[12]
- Injection: Inject 1 µL of the prepared FAME sample into the GC.
- Data Analysis:
  - The retention time of the resulting peak is used for qualitative identification by comparing it to an authentic standard of 4-methylhexanoate.[16]
  - The area of the peak is proportional to the concentration of the analyte. For quantitative analysis, the peak area is compared to the peak area of the internal standard.[13]



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Workflow for Gas Chromatography (GC) Analysis of 4-Methylcaproic Acid.

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